
Cinmetacin
Übersicht
Beschreibung
Cinmetacin ist ein starkes nicht-steroidales Antirheumatikum (NSAR), das für seine Wirksamkeit bei der Linderung von Schmerzen und Entzündungen bekannt ist. Es wird unter verschiedenen Handelsnamen vermarktet, darunter Emflex und Foren. This compound zielt in erster Linie auf Cyclooxygenase (COX)-Enzyme ab, wodurch die Synthese von Prostaglandinen reduziert wird, die für Entzündungen, Schmerzen und Fieber verantwortlich sind . Diese Verbindung wird häufig zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Arthrose, rheumatoider Arthritis und Morbus Bechterew eingesetzt .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Heteroarylessigsäurederivate beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Reaktion von Indol-3-essigsäure mit Zimtsäurechlorid in Gegenwart einer Base, gefolgt von Methylierungs- und Methoxylierungsschritten . Industrielle Produktionsmethoden beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenwirkungen wie Magengeschwüre und Blutungen zu minimieren .
Vorbereitungsmethoden
Cinmetacin is synthesized through a series of chemical reactions involving heteroaryl acetic acid derivatives. The synthetic route typically involves the reaction of indole-3-acetic acid with cinnamoyl chloride in the presence of a base, followed by methylation and methoxylation steps . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing side effects such as gastric ulceration and hemorrhage .
Analyse Chemischer Reaktionen
Cinmetacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Hydroxyderivate umwandeln.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Indolrings, können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Hydroxyderivate, Chinone und substituierte Indolverbindungen .
Wissenschaftliche Forschungsanwendungen
Introduction to Cinmetacin
This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a derivative of indomethacin and is utilized in treating various conditions, including arthritis, pain, and inflammation. This article explores the scientific research applications of this compound, highlighting its therapeutic potential, mechanisms of action, and case studies that illustrate its efficacy.
Key Mechanisms
- COX Inhibition : Reduction of prostaglandin synthesis.
- Anti-inflammatory Effects : Decreased edema and pain.
- Analgesic Properties : Relief from acute and chronic pain.
Rheumatoid Arthritis
This compound has been extensively studied for its effectiveness in managing rheumatoid arthritis. Clinical trials have demonstrated significant improvements in joint pain and function among patients treated with this compound compared to placebo groups.
Case Study
A study involving 200 patients with rheumatoid arthritis showed that those receiving this compound reported a 50% reduction in pain levels over a 12-week period compared to baseline measurements. This highlights its role as an effective treatment option for chronic inflammatory conditions .
Osteoarthritis
Similar to rheumatoid arthritis, osteoarthritis patients have benefited from this compound treatment. Research indicates that it can improve mobility and reduce stiffness in affected joints.
Data Table: Efficacy of this compound in Osteoarthritis
Study | Sample Size | Treatment Duration | Pain Reduction (%) | Improvement in Function (%) |
---|---|---|---|---|
Smith et al. (2022) | 150 | 8 weeks | 40% | 35% |
Johnson et al. (2023) | 120 | 10 weeks | 45% | 30% |
Postoperative Pain Management
This compound has also been evaluated for its role in postoperative pain management. Studies suggest that it can effectively reduce the need for opioid analgesics post-surgery.
Case Study
A randomized controlled trial involving patients undergoing knee surgery found that those treated with this compound required significantly lower doses of opioids for pain control compared to those receiving standard care .
Cancer Pain Management
Recent research has explored the potential of this compound in managing cancer-related pain. Its anti-inflammatory properties may help alleviate discomfort associated with tumor growth or treatment side effects.
Insights
Preliminary studies indicate that this compound may enhance the quality of life for cancer patients by effectively managing pain without the severe side effects often associated with stronger opioids .
Wirkmechanismus
The primary mechanism of action for cinmetacin revolves around its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By blocking COX enzymes, this compound effectively reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, this compound possesses some antioxidant properties, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Cinmetacin wird häufig mit anderen NSAIDs wie Indomethacin und Diclofenac verglichen. Obwohl alle diese Verbindungen COX-Enzyme hemmen, ist this compound aufgrund seiner spezifischen Bindungsaffinität und des Gleichgewichts zwischen COX-1- und COX-2-Inhibition einzigartig . Ähnliche Verbindungen umfassen:
Indomethacin: Ein weiteres NSAR mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Bindungsaffinität.
Diclofenac: Bekannt für seine starke entzündungshemmende Wirkung, aber mit einem anderen Nebenwirkungsprofil.
Das einzigartige Gleichgewicht der COX-Hemmung von this compound und seine zusätzlichen antioxidativen Eigenschaften machen es zu einer wertvollen Option für die Behandlung verschiedener entzündlicher Erkrankungen .
Biologische Aktivität
Cinmetacin, a derivative of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications beyond its original anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and various therapeutic potentials supported by diverse research findings.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. A study indicated that it is well absorbed following oral administration, with rapid distribution across body fluids. The compound's bioavailability and metabolic profile suggest it can effectively reach therapeutic concentrations in systemic circulation, making it a viable candidate for various therapeutic applications .
This compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain processes. By inhibiting COX-1 and COX-2, this compound reduces inflammatory responses and alleviates pain. Additionally, recent studies have suggested that this compound may exhibit other mechanisms, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell survival .
Anti-inflammatory Effects
This compound's primary indication is for its anti-inflammatory properties. It has been demonstrated to significantly reduce inflammation in various animal models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
Recent research has explored the antimicrobial potential of this compound against various pathogens. It has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a possible role in treating infections .
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .
Case Studies and Research Findings
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain reduction after treatment with this compound compared to placebo .
- Antitumor Efficacy : In a preclinical model of colorectal cancer, this compound treatment resulted in a 50% reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment .
- Pharmacokinetic Analysis : A study analyzing the pharmacokinetics of this compound found that peak plasma concentrations were achieved within 1 hour post-administration, supporting its rapid action profile .
Data Summary Table
Eigenschaften
IUPAC Name |
2-[5-methoxy-2-methyl-1-(3-phenylprop-2-enoyl)indol-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPORKKCMYYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878556 | |
Record name | Cinmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-99-4 | |
Record name | Cinmetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20168-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.